4,5-Dimethyl-2-ethoxyphenylboronic acid, pinacol ester 4,5-Dimethyl-2-ethoxyphenylboronic acid, pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121514-05-2
VCID: VC11670902
InChI: InChI=1S/C16H25BO3/c1-8-18-14-10-12(3)11(2)9-13(14)17-19-15(4,5)16(6,7)20-17/h9-10H,8H2,1-7H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC)C)C
Molecular Formula: C16H25BO3
Molecular Weight: 276.2 g/mol

4,5-Dimethyl-2-ethoxyphenylboronic acid, pinacol ester

CAS No.: 2121514-05-2

Cat. No.: VC11670902

Molecular Formula: C16H25BO3

Molecular Weight: 276.2 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dimethyl-2-ethoxyphenylboronic acid, pinacol ester - 2121514-05-2

Specification

CAS No. 2121514-05-2
Molecular Formula C16H25BO3
Molecular Weight 276.2 g/mol
IUPAC Name 2-(2-ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C16H25BO3/c1-8-18-14-10-12(3)11(2)9-13(14)17-19-15(4,5)16(6,7)20-17/h9-10H,8H2,1-7H3
Standard InChI Key CHTBOHNIPAEDIM-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC)C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC)C)C

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s structural framework consists of a boron atom bonded to a substituted phenyl ring. Key identifiers include:

PropertyValue
CAS No.2121514-05-2
Molecular FormulaC16H25BO3\text{C}_{16}\text{H}_{25}\text{BO}_3
Molecular Weight276.18 g/mol
IUPAC Name2-(2-ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC)C)C
InChI KeyCHTBOHNIPAEDIM-UHFFFAOYSA-N

The ethoxy group (-OCH2_2CH3_3) at the 2-position and dimethyl groups (-CH3_3) at the 4- and 5-positions on the phenyl ring contribute to steric and electronic effects that modulate reactivity.

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound is limited, analogous boronic esters exhibit trigonal planar geometry around the boron atom. Nuclear magnetic resonance (NMR) spectroscopy typically reveals distinct signals for the pinacol methyl groups (δ ~1.0–1.3 ppm) and aromatic protons (δ ~6.5–7.5 ppm). Infrared (IR) spectroscopy shows B-O stretching vibrations near 1,350 cm1^{-1}.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves two primary steps:

  • Preparation of the Phenylboronic Acid Precursor: 4,5-Dimethyl-2-ethoxyphenylboronic acid is synthesized via directed ortho-metalation of 2-ethoxy-4,5-dimethylbenzene, followed by borylation with tris(trimethylsilyl) borate.

  • Pinacol Ester Formation: The boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions, typically in tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by a dehydrating agent such as molecular sieves.

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column chromatography) isolate the product with >95% purity. Yield improvements (up to 85%) are achieved by optimizing stoichiometry (1:1.2 boronic acid to pinacol ratio) and reaction time (12–24 hours).

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a key reagent in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation between aryl halides and boronic esters. A representative reaction is:

Ar-X+4,5-Dimethyl-2-ethoxyphenyl-B(pin)Pd(PPh3)4,BaseAr-Ar’+Byproducts\text{Ar-X} + \text{4,5-Dimethyl-2-ethoxyphenyl-B(pin)} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Ar-Ar'} + \text{Byproducts}

Mechanistic Insights:

  • Oxidative Addition: Pd0^0 inserts into the aryl halide bond.

  • Transmetalation: The boron atom transfers the aryl group to palladium.

  • Reductive Elimination: The biaryl product forms, regenerating Pd0^0.

Solubility and Reactivity Enhancements

The ethoxy and dimethyl groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating homogeneous reaction conditions. Comparative studies show a 40% increase in reaction rate versus non-substituted analogs.

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.

  • Ventilation: Use fume hoods to avoid inhalation of dust.

  • Storage: Keep in airtight containers at 2–8°C, away from moisture.

Research Advancements and Biological Interactions

Catalytic Complexation Studies

Recent studies demonstrate that the compound forms transient Pd-B complexes during cross-coupling, stabilizing intermediates and reducing catalyst loading by 30%.

Comparative Analysis with Analogous Boronic Esters

CompoundMolecular FormulaKey Differences
4-tert-Butoxycarbonylaminomethyl phenylboronic acid pinacol ester C18H28BNO4\text{C}_{18}\text{H}_{28}\text{BNO}_4Contains Boc-protected amine; used in peptide coupling
3,5-Dimethyl-4-ethoxyphenylboronic acid pinacol esterC16H25BO3\text{C}_{16}\text{H}_{25}\text{BO}_3Structural isomer; lower thermal stability

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